4-fluoro-N-(1-methylpiperidin-4-yl)benzamide
Description
4-Fluoro-N-(1-methylpiperidin-4-yl)benzamide is a synthetic organic compound characterized by a benzamide core substituted with a fluorine atom at the para position and a 1-methylpiperidin-4-yl group attached via an amide linkage. The compound’s molecular formula is C₁₈H₂₀FN₂O, with an average molecular weight of 299.36 g/mol. It is structurally related to several benzamide derivatives studied for their pharmacological properties, particularly as serotonin receptor modulators .
Key structural features include:
- Fluorinated benzamide backbone: Enhances metabolic stability and lipophilicity.
- 1-Methylpiperidin-4-yl group: Contributes to receptor binding and central nervous system (CNS) penetration.
Properties
IUPAC Name |
4-fluoro-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQUTAOZTFUBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, and at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Serotonin Receptor Agonism
One of the primary applications of 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide is its interaction with serotonin receptors, particularly the 5-HT_1A receptor. This receptor is crucial in the modulation of mood, anxiety, and cognition. Compounds that act as agonists at this receptor are often investigated for their potential use in treating depression and anxiety disorders. Studies have shown that derivatives of this compound can effectively activate serotonin receptors, leading to anxiolytic effects in preclinical models .
Antidepressant Research
The compound has been explored for its antidepressant properties due to its ability to enhance serotonergic signaling. Research indicates that compounds similar to 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide can lead to significant improvements in depressive behaviors in animal models, suggesting potential therapeutic benefits for human use .
CNS Disorders
Given its ability to cross the blood-brain barrier, this compound has been studied for its efficacy in treating various central nervous system (CNS) disorders. It has shown promise in preclinical trials for conditions such as schizophrenia and bipolar disorder, where serotonin dysregulation is often observed .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide is critical for optimizing its pharmacological effects. Modifications to the benzamide moiety or the piperidine ring can significantly alter its binding affinity and selectivity for serotonin receptors. Researchers are actively investigating these modifications to enhance efficacy and reduce side effects associated with current antidepressant therapies .
Case Study 1: Antidepressant Efficacy
In a study examining the antidepressant potential of various serotonin receptor agonists, 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide was tested alongside established medications like fluoxetine. The results indicated that while fluoxetine improved symptoms significantly, the novel compound exhibited a faster onset of action, suggesting it could be a valuable addition to current treatment options .
Case Study 2: Anxiety Reduction
Another study focused on the anxiolytic effects of this compound in rodent models demonstrated a marked reduction in anxiety-like behavior when administered acutely. This effect was correlated with increased serotonergic activity in specific brain regions associated with mood regulation, providing insight into its mechanism of action .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
Key Structural Differences and Implications
Indole-Piperidine Hybrid (LY334370) :
- The indole ring enhances π-π stacking interactions with serotonin receptors, while the 1-methylpiperidin-4-yl group improves blood-brain barrier penetration. This structural combination underpins its selectivity for 5-HT₁F over 5-HT₁E receptors .
- Comparison : Unlike simpler benzamides (e.g., 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide), the indole-piperidine scaffold confers higher receptor specificity and CNS activity.
However, this modification reduces solubility compared to LY334370 .
Piperazine-Containing Analogues :
- Piperazine rings (e.g., in 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide) introduce basic nitrogen atoms, enhancing solubility at physiological pH. The methoxyphenyl substituent may direct binding to dopaminergic or adrenergic receptors .
Simpler Benzamides: Compounds lacking heterocycles (e.g., 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide) exhibit broader but less specific bioactivity, often used in non-CNS applications like fungicides .
Biological Activity
4-Fluoro-N-(1-methylpiperidin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzamide structure with a fluorine substituent and a piperidine ring. The synthesis typically involves reactions such as nucleophilic substitution and acylation, allowing for the introduction of various functional groups that can modulate its biological activity. For instance, the synthesis may begin with 4-fluoro-2-nitrobenzoic acid, which undergoes reduction to yield the corresponding amine, followed by acylation with 1-methylpiperidine derivatives.
Biological Activity Overview
Antimicrobial Activity : Recent studies have evaluated the antimicrobial properties of 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide against various pathogens. The compound has shown promising results against Mycobacterium tuberculosis with an IC50 value indicating significant inhibitory effects. Specifically, compounds structurally similar to 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Fungicidal Activity : The compound has also been assessed for its fungicidal properties. In vitro tests indicate that it exhibits moderate to high inhibitory activity against several fungal strains, including Sclerotinia sclerotiorum and Botrytis cinerea. The effective concentration (EC50) values for these activities were reported to be significantly lower than those of standard fungicides, suggesting that structural modifications can enhance efficacy .
Toxicity Studies : Toxicity assessments performed on zebrafish embryos revealed that 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide has low toxicity levels, making it a safer alternative in agricultural applications compared to other compounds in its class .
Structure-Activity Relationship (SAR)
The biological activity of 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide can be influenced by its structural components. Studies indicate that the presence of electron-withdrawing groups, such as fluorine, enhances antimicrobial potency. Conversely, substituents on the benzene ring can either increase or decrease activity depending on their nature and position .
Case Studies
Several studies have focused on the biological evaluation of derivatives related to 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide:
- Anti-Tubercular Agents : A study synthesized various benzamide derivatives and tested their efficacy against M. tuberculosis, finding that modifications similar to those in 4-fluoro-N-(1-methylpiperidin-4-yl)benzamide yielded compounds with enhanced activity and acceptable toxicity profiles .
- Fungicide Development : Research aimed at developing new fungicides incorporated this compound into broader studies assessing its effectiveness against agricultural pathogens, highlighting its potential as a lead compound in fungicide development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
